5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1956341-62-0
VCID: VC7664744
InChI: InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10)
SMILES: CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-]
Molecular Formula: C6H5BrClN3O2
Molecular Weight: 266.48

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine

CAS No.: 1956341-62-0

Cat. No.: VC7664744

Molecular Formula: C6H5BrClN3O2

Molecular Weight: 266.48

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine - 1956341-62-0

Specification

CAS No. 1956341-62-0
Molecular Formula C6H5BrClN3O2
Molecular Weight 266.48
IUPAC Name 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine
Standard InChI InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10)
Standard InChI Key QNAXSBLDUKABIG-UHFFFAOYSA-N
SMILES CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-]

Introduction

Overview

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is a heteroaromatic compound featuring a pyridine core substituted with bromine, chlorine, nitro, and methylamino groups at distinct positions. While limited direct data exists for this exact structure, insights can be drawn from closely related analogs, such as 2-bromo-N-methyl-5-nitropyridin-4-amine (CAS 1234014-33-5) and 5-bromo-N-methyl-3-nitro-2-pyridinamine (CAS 70232-59-6) . This article synthesizes available research to elucidate its chemical properties, synthesis pathways, and potential applications.

Chemical Structure and Nomenclature

The compound’s IUPAC name, 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine, denotes a pyridine ring with the following substituents:

  • Bromine at position 5

  • Chlorine at position 2

  • Nitro group at position 3

  • Methylamino group at position 4

Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₅BrClN₃O₂
Molecular Weight252.45–251.47 g/mol
LogP (Consensus)1.08–1.21
Solubility (ESOL)0.203–0.762 mg/mL
Density1.8–1.81 g/cm³

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of halogenated nitropyridines typically involves electrophilic substitution or halogenation reactions. For example:

Route 1: Bromination of Pyridine Derivatives

A common method involves treating 2-chloro-5-nitropyridin-4-amine with N-bromosuccinimide (NBS) in polar solvents like DMF or acetic acid :

  • Substrate: 2-Chloro-5-nitropyridin-4-amine (5.0 g, 28.8 mmol)

  • Reagent: NBS (6.16 g, 34.6 mmol)

  • Conditions: DMF, 20°C, 4 hours

  • Yield: 85%

Route 2: Chlorination and Nitration

In a multi-step synthesis, lithium chloride facilitates chloro-deamination of 2-amino-5-bromo-3-nitropyridine to yield 5-bromo-2-chloro-3-nitropyridine (84% yield) . Subsequent methylation introduces the N-methyl group.

Industrial-Scale Production

Industrial protocols emphasize scalability and purity:

  • Automated reactors for precise temperature control.

  • Purification: Recrystallization or column chromatography.

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (CDCl₃): δ 8.37 (d, 1H), 8.7 (d, 1H) .

  • IR (KBr): Peaks at 1540 cm⁻¹ (NO₂ asymmetric stretch) and 1345 cm⁻¹ (NO₂ symmetric stretch) .

Thermodynamic Data

ParameterValueSource
Boiling Point304.4±37.0 °C
Flash Point137.9±26.5 °C
Vapor Pressure0.00158 mmHg (25°C)

Biological Activity and Applications

Toxicity Profile

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)P305+P351+P338 (Eye rinse)
H318 (Eye damage)P280 (Wear gloves)

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesBioactivity
5-Bromo-2-methoxy-4-methyl-3-nitropyridineMethoxy vs. methylamino groupReduced CYP inhibition
3-Bromo-2-chloro-5-nitropyridin-4-amineNo N-methyl groupLower solubility (0.203 mg/mL)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator